2-(3-Methylbut-2-enyloxy)phenol
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Overview
Description
2-(3-Methylbut-2-enyloxy)phenol is an organic compound with the molecular formula C11H14O2. It is a phenolic ether, characterized by the presence of a phenol group bonded to a 3-methylbut-2-enyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of 2-(3-Methylbut-2-enyloxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-enyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or alkylated phenols
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-enyloxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
2-(3-Methylbut-2-enyloxy)phenol can be compared with other phenolic ethers, such as:
2-(3-Methylbut-2-enyloxy)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(3-Methylbut-2-enyloxy)benzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(3-Methylbut-2-enyloxy)benzoic acid: Contains a carboxyl group, which can participate in additional reactions such as esterification.
The uniqueness of this compound lies in its phenolic hydroxyl group, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(3-methylbut-2-enoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUAHNWRAJLTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564632 |
Source
|
Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132277-33-9 |
Source
|
Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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